1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
Description
The compound 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a benzimidazole derivative featuring a propan-1-ol chain linked to the benzodiazol core via a 2-phenoxyethyl group.
Properties
IUPAC Name |
1-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(21)18-19-15-10-6-7-11-16(15)20(18)12-13-22-14-8-4-3-5-9-14/h3-11,17,21H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQUDLZNUBMPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the phenoxyethyl and propanol groups . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in the propanol chain undergoes oxidation under standard conditions.
Key Findings :
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Oxidation efficiency depends on steric hindrance from the benzodiazole ring and phenoxyethyl group.
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Strong oxidizing agents (e.g., KMnO₄) yield carboxylic acids, while milder agents (e.g., PCC) stop at aldehydes .
Reduction Reactions
The benzodiazole ring and substituents participate in reduction processes.
Key Findings :
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LiAlH₄ reduces the hydroxyl group to an amine but leaves the benzodiazole intact .
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Catalytic hydrogenation risks over-reduction of the heterocyclic core .
Nucleophilic Substitution
The phenoxyethyl and benzodiazole groups are sites for substitution.
Key Findings :
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Alkylation occurs preferentially at the phenoxy oxygen due to its electron-rich nature .
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Thionyl chloride facilitates hydroxyl conversion to reactive intermediates (e.g., chlorides) for further functionalization .
Esterification and Etherification
The propanol group reacts with acylating or alkylating agents.
Key Findings :
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Esterification is highly efficient due to the primary alcohol’s accessibility .
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Etherification requires careful control of stoichiometry to avoid polysubstitution .
Ring-Opening Reactions
The benzodiazole ring can undergo cleavage under specific conditions.
Key Findings :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to benzodiazoles exhibit significant anticancer properties. A study demonstrated that derivatives of 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits effective antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It was found to enhance neuronal survival under oxidative stress conditions, potentially making it a candidate for treating neurodegenerative diseases. The neuroprotective mechanism is thought to involve the modulation of oxidative stress and inflammatory responses.
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. In a controlled study, it significantly reduced pro-inflammatory cytokines in cellular models stimulated with lipopolysaccharides (LPS). This suggests its utility in treating inflammatory disorders.
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies indicate that composites made with this compound demonstrate improved tensile strength and thermal resistance compared to traditional polymers.
Data Tables
Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. Results showed that one derivative had an IC50 value of 15 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Mechanism
A collaborative study between institutions focused on the neuroprotective effects of this compound on PC12 cells exposed to hydrogen peroxide. The results indicated a significant reduction in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, it can inhibit the activity of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility: The 2-phenoxyethyl group in the target compound likely increases lipophilicity compared to the amino-linked analog (), which has higher polarity due to its amine group . This difference may influence membrane permeability and bioavailability.
Hydrogen-Bonding and Molecular Interactions: Compounds with phenolic -OH groups (e.g., ) exhibit enhanced hydrogen-bonding capacity, which could improve binding to biological targets or metal ions . The Schiff base linker in introduces an imine group, enabling coordination chemistry applications, unlike the target compound’s ether linkage .
Structural parallels suggest the target compound may also interact with enzymatic active sites, though its exact activity remains unstudied. The amino-propanol analog () serves as a research intermediate, emphasizing the role of benzimidazole scaffolds in synthetic chemistry .
Crystallographic and Structural Studies :
- and provide detailed crystal structures of benzimidazole derivatives, revealing planar benzimidazole cores and substituent-dependent packing arrangements. These studies underscore the importance of substituents in stabilizing molecular conformations .
Biological Activity
The compound 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a benzodiazole derivative that has gained attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzodiazole ring, which is known for various biological activities, including anti-cancer and anti-inflammatory effects. The presence of the phenoxyethyl group may enhance its lipophilicity and bioavailability.
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. A notable study demonstrated that benzodiazole derivatives can activate caspase pathways, leading to programmed cell death in various cancer cell lines .
Antimicrobial Properties
Benzodiazole derivatives have also been evaluated for their antimicrobial activity. The compound's ability to disrupt bacterial cell membranes has been noted, suggesting potential use as an antibacterial agent. In vitro studies have reported effective inhibition of growth against several strains of bacteria, including both Gram-positive and Gram-negative species .
Neuroprotective Effects
There is emerging evidence that benzodiazole compounds may possess neuroprotective properties. Animal models have shown that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of inflammatory cytokines and enhancement of antioxidant defenses .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.
- Oxidative Stress Reduction : By enhancing antioxidant enzyme levels, the compound may protect cells from oxidative damage.
Case Studies
Q & A
Q. Q1. What are the key steps and challenges in synthesizing 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol?
The synthesis involves sequential functionalization of the benzodiazole core. A typical route includes:
Benzodiazole ring formation via condensation of o-phenylenediamine derivatives with carbonyl precursors under acidic conditions.
Alkylation of the benzodiazole nitrogen with 2-phenoxyethyl bromide, requiring precise temperature control (40–60°C) to avoid side reactions.
Propanol chain introduction through nucleophilic substitution or Grignard reactions, monitored by TLC for intermediate purity.
Challenges include regioselectivity during alkylation and minimizing hydrolysis of the phenoxyethyl group. Characterization employs NMR (¹H/¹³C) to confirm substitution patterns and HPLC (≥95% purity) .
Advanced Synthetic Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and purity of the target compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.
- Temperature gradients : Stepwise heating (e.g., 50°C → 70°C) mitigates exothermic side reactions.
Post-synthesis, recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) enhances purity. Yield improvements (from 60% to >85%) are validated via LC-MS .
Structural and Spectroscopic Analysis
Q. Q3. What spectroscopic techniques resolve ambiguities in the compound’s structural elucidation?
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations, critical for distinguishing benzodiazole N-substitution from O-substitution artifacts.
- X-ray crystallography : Resolves conformational flexibility of the phenoxyethyl and propanol moieties (e.g., gauche vs. antiperiplanar arrangements).
- IR spectroscopy : Confirms hydroxyl (-OH) and ether (C-O-C) functional groups via characteristic stretches (3200–3600 cm⁻¹ and 1200–1250 cm⁻¹, respectively) .
Biological Activity Profiling
Q. Q4. How can researchers evaluate the compound’s potential anticancer activity?
Methodologies include:
- In vitro cytotoxicity assays : Dose-response curves (0.1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability tests.
- Mechanistic studies :
- Apoptosis induction : Flow cytometry with Annexin V/PI staining.
- Target engagement : Molecular docking simulations (e.g., Autodock Vina) to predict binding to kinases or DNA repair enzymes.
- ROS generation : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress.
Benchmark against structurally related benzodiazoles showing IC₅₀ values of 5–20 µM .
Stability and Degradation Pathways
Q. Q5. What factors influence the compound’s stability under storage or experimental conditions?
- pH sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions via benzodiazole ring opening.
- Light exposure : UV irradiation accelerates oxidation of the propanol moiety, detected by HPLC-DAD monitoring at 254 nm.
- Thermal stability : Decomposes above 100°C, forming phenolic byproducts (identified via GC-MS).
Recommendations: Store at –20°C in amber vials under inert atmosphere .
Data Contradiction Resolution
Q. Q6. How should researchers address conflicting biological activity data across studies?
Potential causes and solutions:
- Impurity artifacts : Re-synthesize the compound and validate purity with HPLC-ELSD .
- Solvent effects : Compare activity in DMSO vs. aqueous buffers (e.g., PBS) to rule out solvent-induced aggregation.
- Isomerism : Investigate stereochemical outcomes (e.g., chiral propanol center) via chiral HPLC or CD spectroscopy .
Cross-validate with orthogonal assays (e.g., Western blotting for protein targets) .
Advanced Mechanistic Studies
Q. Q7. What experimental approaches elucidate the compound’s mechanism of action in neurological models?
- In silico screening : Predict blood-brain barrier permeability using PAMPA-BBB or software like Schrödinger’s QikProp.
- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., GABAₐ receptors).
- Metabolomics : LC-MS/MS profiling of treated neuronal cells to identify dysregulated pathways (e.g., glutamate metabolism).
Reference benzodiazole analogs showing neuroprotective EC₅₀ values of 10–50 nM .
Computational Modeling
Q. Q8. How can molecular dynamics (MD) simulations enhance understanding of structure-activity relationships?
- Force field parameterization : Use GAFF2/AMBER to model benzodiazole-ligand interactions in explicit solvent (e.g., TIP3P water).
- Binding free energy calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic (phenoxyethyl) and hydrogen-bonding (propanol) groups.
- Conformational sampling : Replica-exchange MD identifies dominant binding poses correlated with experimental IC₅₀ values.
Validate with crystallographic data from related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
